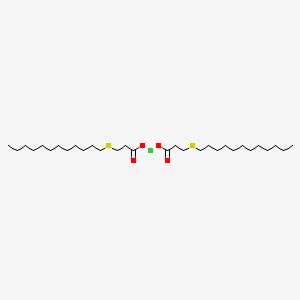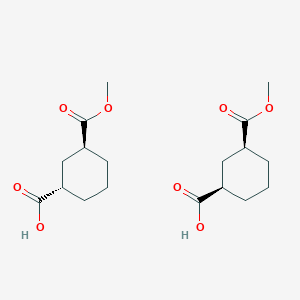
4H-1,2,4-Triazole, 4,4'-(1,2-diazenediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- is a compound with the molecular formula C4H4N8 and a molecular weight of 164.13 g/mol . This compound is known for its unique structure, which includes two triazole rings connected by a diazene linkage. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- typically involves the reaction of amidrazones with trifluoroacetic anhydride under solvent-free conditions. This reaction leads to the formation of aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles via a nucleophilic intramolecular cyclization . Another method involves the use of ammonium molybdate and 1,4-benzenedicarboxylic acid as ligands to build functional coordination polymers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted triazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, ammonium molybdate, and 1,4-benzenedicarboxylic acid . Reaction conditions typically involve solvent-free environments or solvothermal conditions.
Major Products
The major products formed from these reactions include aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles and various coordination polymers with luminescent properties .
Aplicaciones Científicas De Investigación
4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- involves its interaction with specific molecular targets and pathways. For example, in coordination polymers, the compound forms complex structures with metal ions, leading to unique luminescent properties . In biological systems, the compound’s antitumor activity is attributed to its ability to interfere with cellular processes and induce cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-4H-1,2,4-Triazole: This compound is similar in structure but has a phenyl group attached to the triazole ring.
4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: This compound has a benzoic acid group attached to the triazole ring.
Uniqueness
4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- is unique due to its diazene linkage connecting two triazole rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
905143-08-0 |
|---|---|
Fórmula molecular |
C4H4N8 |
Peso molecular |
164.13 g/mol |
Nombre IUPAC |
bis(1,2,4-triazol-4-yl)diazene |
InChI |
InChI=1S/C4H4N8/c1-5-6-2-11(1)9-10-12-3-7-8-4-12/h1-4H |
Clave InChI |
HYKRXUIBPGRUFN-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=CN1N=NN2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


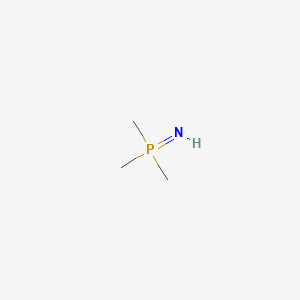
![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)

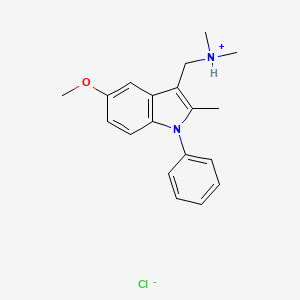
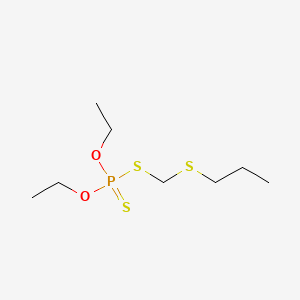
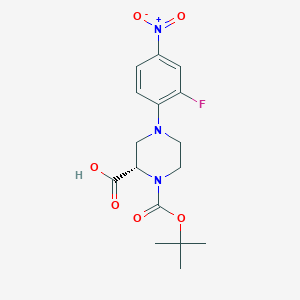
![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
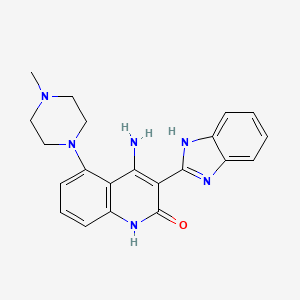

![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
